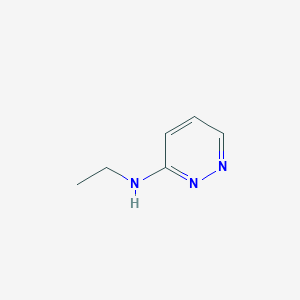![molecular formula C12H23NO2 B2491881 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287275-06-1](/img/structure/B2491881.png)
1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of indazole-based synthetic cannabinoids and has been found to exhibit high affinity for the CB1 and CB2 receptors.
Mecanismo De Acción
1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are involved in the regulation of various physiological processes such as appetite, pain sensation, and mood. Activation of these receptors by 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine results in the release of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior.
Biochemical and Physiological Effects:
1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce hypothermia, reduce locomotor activity, and alter pain sensitivity in animal models. In addition, 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been found to have anxiolytic and antidepressant-like effects, which may be mediated by its interaction with the CB1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for investigating the function of these receptors in various physiological processes. However, one limitation of using 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids on the endocannabinoid system.
Direcciones Futuras
There are several potential future directions for research involving 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Another potential direction is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and their potential for addiction and abuse. Additionally, 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine could be used to study the role of the endocannabinoid system in various disease states such as chronic pain, anxiety, and depression.
Métodos De Síntesis
The synthesis of 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves the reaction of a bicyclo[1.1.1]pentane derivative with an N-methylmethanamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The purity of the final product can be assessed using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been used as a research tool to study the function of the endocannabinoid system. This compound has been found to exhibit high potency and selectivity for the CB1 and CB2 receptors, making it a valuable tool for investigating the role of these receptors in various physiological processes. 1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has also been used to study the pharmacological effects of synthetic cannabinoids on the central nervous system.
Propiedades
IUPAC Name |
1-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-13-10-12-7-11(8-12,9-12)3-4-15-6-5-14-2/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWIOICYIBETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)CCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)
![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)

![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)
![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)



![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)
